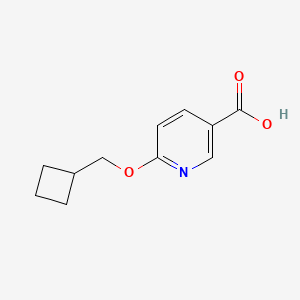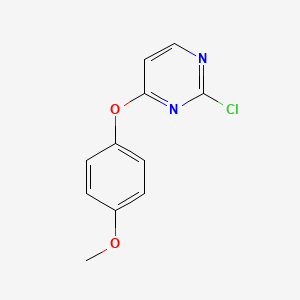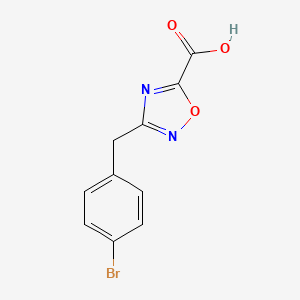
2-Ethylproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylproline (2EP, or 2-ethyl-L-proline) is an amino acid derivative with a wide range of applications in the scientific and medical fields. It is a synthetic compound that has been used as a chiral building block for the synthesis of many biologically active compounds, as well as a tool for studying the structure and function of proteins. 2EP has been used in various biochemical and physiological studies, and has been found to have numerous advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Bioactive Peptides
2-Ethylproline is utilized in the synthesis of bioactive peptides. Due to its unique structure, it can induce specific conformations in peptides, which is crucial for their biological activity. This application is significant in the development of peptide-based drugs that can mimic or inhibit the action of natural peptides in the body .
Stabilization of Peptide Secondary Structures
The incorporation of 2-Ethylproline into peptides can stabilize secondary structures such as β-turns or polyproline helices. This stabilization is essential for the structural integrity of peptides and proteins, which can affect their function and interaction with other biomolecules .
Peptidomimetics Development
Peptidomimetics are compounds that mimic the biological activity of peptides but with enhanced stability and bioavailability. 2-Ethylproline serves as a building block in the design of peptidomimetics, contributing to the creation of more effective therapeutic agents .
Abiotic Stress Tolerance in Plants
In plant research, 2-Ethylproline is investigated for its role in abiotic stress tolerance. It may help plants cope with environmental stresses such as drought, salinity, and extreme temperatures by acting as an osmoprotectant and regulating the cellular antioxidant system .
Metal Chelation and Detoxification
2-Ethylproline has potential applications in metal chelation, where it can form complexes with metal ions. This property is useful in bioremediation processes to detoxify environments contaminated with heavy metals .
Study of Cellular Metabolism
Researchers use 2-Ethylproline analogues to study cellular metabolism and the regulation of macromolecule synthesis. These studies are fundamental in understanding the metabolic pathways and regulatory mechanisms within cells .
Propriétés
IUPAC Name |
2-ethylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGHTVXGZCNKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylproline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)



![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)







